[(4-METHOXY-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)OXY]METHYL CYANIDE
Overview
Description
[(4-METHOXY-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)OXY]METHYL CYANIDE is a chemical compound with the molecular formula C11H15N5O2 It is a derivative of 1,3,5-triazine, a heterocyclic compound that is widely used in various chemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-METHOXY-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)OXY]METHYL CYANIDE typically involves the reaction of cyanuric chloride with piperidine and methoxyacetonitrile. The reaction is carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve stirring the mixture at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(4-METHOXY-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)OXY]METHYL CYANIDE can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the triazine ring.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the nitrile group can be reduced to amines.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Bases: Sodium carbonate, potassium carbonate.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the nitrile group can produce piperidinylmethanamine.
Scientific Research Applications
[(4-METHOXY-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)OXY]METHYL CYANIDE has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(4-METHOXY-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)OXY]METHYL CYANIDE involves its interaction with specific molecular targets. The triazine ring can act as a scaffold for binding to enzymes or receptors, while the piperidine and methoxy groups can enhance its binding affinity and specificity . The compound may inhibit enzyme activity by blocking the active site or by interfering with substrate binding.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-1,3,5-triazines: These compounds share the triazine core but differ in their substituents, leading to different chemical properties and applications.
4,6-Dimethoxy-1,3,5-triazine: Similar in structure but lacks the piperidine group, which affects its reactivity and applications.
Uniqueness
[(4-METHOXY-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)OXY]METHYL CYANIDE is unique due to the combination of the piperidine and methoxy groups, which confer specific chemical properties and potential applications. Its ability to participate in various chemical reactions and its potential use in different fields make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)oxy]acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-17-10-13-9(16-6-3-2-4-7-16)14-11(15-10)18-8-5-12/h2-4,6-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOVORCSXJJAFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCCC2)OCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24790586 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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